molecular formula C14H15N3O2 B2545407 1-(3-(pyridin-3-yloxy)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 1904127-74-7

1-(3-(pyridin-3-yloxy)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2545407
CAS No.: 1904127-74-7
M. Wt: 257.293
InChI Key: OTWHJPHBWDRIOJ-UHFFFAOYSA-N
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Description

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a sophisticated azetidine-based chemical reagent designed for use in medicinal chemistry and drug discovery research. This compound integrates multiple privileged heterocyclic structures, including an azetidine ring, a pyridinyloxy linkage, and a pyrrole moiety, which are commonly found in biologically active molecules targeting a range of diseases . The inclusion of the azetidine scaffold is of particular interest, as this saturated, four-membered nitrogen heterocycle is frequently employed in lead optimization to modulate the physiochemical and pharmacokinetic properties of drug candidates . The structural features of this compound suggest potential utility in several research domains. Heterocyclic compounds containing pyridine and azetidine fragments have been investigated as inhibitors of phosphodiesterase 10 (PDE10) for the potential treatment of central nervous system disorders such as schizophrenia, Huntington's disease, and obsessive-compulsive disorder . Furthermore, molecular hybrids incorporating pyrrole and other nitrogen-containing heterocycles represent a significant strategy in developing novel antibacterial agents to combat antibiotic-resistant pathogens . Researchers can leverage this chemical as a key intermediate or building block for the synthesis of complex target molecules, for constructing compound libraries in high-throughput screening, or as a starting point for structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-pyridin-3-yloxyazetidin-1-yl)-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14(11-16-6-1-2-7-16)17-9-13(10-17)19-12-4-3-5-15-8-12/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWHJPHBWDRIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(pyridin-3-yloxy)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with an azetidine derivative in the presence of a strong base. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyridine or pyrrole rings.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions often require strong bases or acids, depending on the nature of the substituent.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.

  • Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(3-(pyridin-3-yloxy)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone exerts its effects involves interactions with molecular targets and pathways. The pyridine and pyrrole rings can bind to specific receptors or enzymes, modulating their activity. The exact mechanism may vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Structural/Functional Differences
Target Compound: 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone Pyridin-3-yloxy azetidine; 1H-pyrrole 257.29 Reference compound for comparison.
1-(Azetidin-1-yl)-2-(6-chloropyridin-3-yl)ethanone 6-Chloropyridin-3-yl instead of pyridin-3-yloxy azetidine ~272.75 (estimated) Chlorine substitution increases hydrophobicity and electron-withdrawing effects.
2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone (CAS: 74768-71-8) 4-Fluorophenyl group replaces azetidine-pyrrole system 229.23 Aromatic fluorination enhances metabolic stability and π-π interactions.
1-(3-Hydroxypyridin-2-yl)ethanone (CAS: 13210-29-2) 3-Hydroxypyridine instead of azetidine-pyrrole 137.14 Hydroxyl group improves hydrogen-bonding capacity.
1-(Azetidin-1-yl)-2-(2-fluoro-4-hydroxyphenyl)ethanone Fluoro-hydroxyphenyl substitution ~269.28 (estimated) Polar hydroxyl and fluorine groups alter solubility and reactivity.

Pharmacological Implications (Inferred from Structural Data)

  • Bioavailability : The target compound’s molecular weight (257.29) falls within the acceptable range for oral bioavailability (Rule of Five), similar to its fluorophenyl analog (229.23) .
  • Target Selectivity : The azetidine-pyrrole scaffold may mimic natural substrates of kinases or GPCRs, whereas hydroxylated analogs (e.g., CAS 13210-29-2) could interact with metalloenzymes or oxidative pathways .

Biological Activity

The compound 1-(3-(pyridin-3-yloxy)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An azetidine ring , which is known for its role in various biological activities.
  • A pyridin-3-yloxy group , which may enhance solubility and bioactivity.
  • A pyrrole moiety , often associated with diverse pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of azetidine and pyridine exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Pathogen
Compound A0.03M. tuberculosis
Compound B0.25S. aureus
This compoundTBDTBD

The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that modifications to the azetidine and pyridine structures can lead to enhanced antimicrobial potency .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The azetidine structure may interact with bacterial enzymes, inhibiting their function.
  • DNA Gyrase Inhibition : Similar compounds have been reported to inhibit DNA gyrase, a critical enzyme for bacterial DNA replication .

Case Studies

In a recent study, the biological evaluation of related compounds demonstrated that modifications at the C3 position of the azetidine ring could significantly enhance antimicrobial activity. For instance, derivatives with electron-withdrawing groups showed improved efficacy against resistant strains of bacteria .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) are essential for predicting its behavior in biological systems.

Table 2: Expected Pharmacokinetic Properties

PropertyExpected Value
SolubilityModerate
BioavailabilityTBD
Half-lifeTBD

Q & A

What synthetic routes are recommended for preparing 1-(3-(pyridin-3-yloxy)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, and what key reaction steps are involved?

Level: Basic
Methodological Answer:
The synthesis likely involves multi-step coupling reactions. A plausible route includes:

Azetidine Functionalization : Introduce the pyridin-3-yloxy group to azetidine via nucleophilic substitution, using pyridinol and a base (e.g., NaH) in anhydrous DMF at 60–80°C .

Ethanone Linkage : React the functionalized azetidine with 1H-pyrrole-1-carbaldehyde via a Friedel-Crafts acylation. Use AlCl₃ as a Lewis catalyst in dichloromethane under reflux (40–50°C) to form the ketone bridge .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

How can spectroscopic techniques (NMR, MS) be utilized to confirm the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR :
    • Pyridine Ring : Look for aromatic protons at δ 7.2–8.5 ppm (pyridin-3-yloxy group) and coupling patterns indicative of substitution .
    • Azetidine : Identify protons at δ 3.5–4.5 ppm (N–CH₂–O) and δ 4.0–5.0 ppm (azetidine ring protons).
    • Pyrrole : Detect aromatic protons at δ 6.5–7.0 ppm (1H-pyrrol-1-yl group) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]⁺) matching the theoretical mass (C₁₄H₁₅N₃O₂: 265.26 g/mol). Fragmentation patterns should include loss of the pyrrole moiety (m/z 144) and azetidine ring cleavage .

What strategies are effective for optimizing reaction yields and minimizing byproducts during synthesis?

Level: Basic
Methodological Answer:

  • Temperature Control : Maintain strict temperature ranges (e.g., 60–80°C for nucleophilic substitution) to avoid side reactions like over-alkylation .
  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts acylation to enhance regioselectivity .
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for azetidine functionalization to improve solubility and reaction kinetics .
  • In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate before byproduct formation .

How can computational modeling predict the compound’s potential biological targets, and what experimental validation is required?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to screen against kinase or GPCR targets. Prioritize binding poses with favorable ΔG values (< -8 kcal/mol) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å). Validate via SPR (surface plasmon resonance) to measure binding affinity (KD < 1 µM) .
  • In Vitro Assays : Test inhibitory activity in cell lines (e.g., HEK293 for GPCRs) using cAMP or calcium flux assays. Cross-validate with siRNA knockdown of predicted targets .

How should researchers address contradictory bioactivity data reported across studies?

Level: Advanced
Methodological Answer:

  • Source Analysis : Compare purity levels (e.g., HPLC > 98% vs. < 95%) and synthetic batches. Reproduce experiments using standardized protocols .
  • Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. Use orthogonal assays (e.g., Western blot vs. ELISA) to confirm target modulation .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity. If discrepancies persist, conduct in vivo studies (rodent models) to resolve context-dependent effects .

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Disposal : Segregate organic waste in labeled containers. Neutralize acidic byproducts (e.g., AlCl₃ residues) with NaHCO₃ before disposal .
  • Emergency Measures : In case of inhalation, move to fresh air and seek medical attention. For skin contact, wash with soap and water for 15 minutes .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Level: Advanced
Methodological Answer:

  • Core Modifications :
    • Azetidine : Replace with larger rings (piperidine) to test steric effects on target binding .
    • Pyrrole : Introduce electron-withdrawing groups (e.g., –NO₂) to modulate electron density and H-bonding .
  • Biological Testing : Synthesize 10–15 analogs and screen in dose-response assays (IC₅₀ values). Use QSAR models (e.g., CoMFA) to correlate structural features with activity .

What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?

Level: Advanced
Methodological Answer:

  • Matrix Effects : Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) to remove interferents from plasma .
  • LC-MS/MS : Optimize MRM transitions (e.g., m/z 265→144 for quantification). Validate linearity (R² > 0.99) across 1–1000 ng/mL .
  • Internal Standards : Deuterated analogs (e.g., d₃-ethanone) correct for ionization variability .

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